molecular formula C10H6ClKN2O3 B2922258 Potassium 5-[(2-chlorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylate CAS No. 2225145-02-6

Potassium 5-[(2-chlorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylate

Cat. No.: B2922258
CAS No.: 2225145-02-6
M. Wt: 276.72
InChI Key: SCCABFPKKGWRGE-UHFFFAOYSA-M
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Description

Potassium 5-[(2-chlorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylate is a chemical compound with the molecular formula C10H6ClKN2O3. It is a potassium salt derivative of 5-[(2-chlorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Potassium 5-[(2-chlorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylate typically involves the following steps:

  • Starting Materials: The synthesis begins with 2-chlorobenzaldehyde and hydrazine hydrate as the primary starting materials.

  • Formation of Hydrazide: The reaction of 2-chlorobenzaldehyde with hydrazine hydrate forms the corresponding hydrazide.

  • Oxidation: The hydrazide is then oxidized using an oxidizing agent such as potassium permanganate or hydrogen peroxide to form the oxadiazole ring.

  • Carboxylation: The resulting oxadiazole is treated with a carboxylating agent, such as potassium carbonate, to introduce the carboxylate group.

  • Formation of Potassium Salt: Finally, the carboxylic acid is neutralized with potassium hydroxide to form the potassium salt.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Potassium 5-[(2-chlorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different oxidation states.

  • Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: Substitution reactions can introduce different functional groups at various positions on the oxadiazole ring.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

  • Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

  • Substitution: Various nucleophiles and electrophiles under controlled conditions.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives of the compound.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Derivatives with different functional groups.

Scientific Research Applications

Potassium 5-[(2-chlorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylate has several scientific research applications:

  • Chemistry: It can be used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound may have potential biological activity and can be used in the study of biological processes.

  • Medicine: It can be explored for its therapeutic properties and potential use in drug development.

  • Industry: The compound can be utilized in the production of materials, chemicals, and other industrial applications.

Mechanism of Action

The mechanism by which Potassium 5-[(2-chlorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism may vary depending on the application and the biological system involved. Further research is needed to elucidate the detailed mechanism of action.

Comparison with Similar Compounds

Potassium 5-[(2-chlorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylate can be compared with other similar compounds, such as:

  • Potassium (5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)acetate: Similar structure but different functional group.

  • Potassium trifluoroborate salts: Different anion but similar applications in cross-coupling reactions.

Properties

IUPAC Name

potassium;5-[(2-chlorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O3.K/c11-7-4-2-1-3-6(7)5-8-12-13-9(16-8)10(14)15;/h1-4H,5H2,(H,14,15);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCCABFPKKGWRGE-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=NN=C(O2)C(=O)[O-])Cl.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClKN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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